molecular formula C8H14O B6147365 1-cyclobutyl-2-methylpropan-1-one CAS No. 25111-33-5

1-cyclobutyl-2-methylpropan-1-one

Cat. No.: B6147365
CAS No.: 25111-33-5
M. Wt: 126.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclobutyl-2-methylpropan-1-one is an organic compound with the molecular formula C8H14O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a cyclobutyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclobutyl-2-methylpropan-1-one can be synthesized through various methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2-methylpropanoyl chloride under anhydrous conditions. The reaction typically proceeds as follows:

    Preparation of Cyclobutylmagnesium Bromide: Cyclobutyl bromide is reacted with magnesium in anhydrous ether to form cyclobutylmagnesium bromide.

    Reaction with 2-Methylpropanoyl Chloride: The cyclobutylmagnesium bromide is then reacted with 2-methylpropanoyl chloride to yield this compound.

The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyclobutyl-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-2-methylpropan-1-one depends on its specific application. In general, the compound interacts with molecular targets through its carbonyl group, which can form hydrogen bonds or participate in nucleophilic addition reactions. The cyclobutyl ring may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler ketone with a cyclobutyl ring.

    2-Methylpropan-1-one: A ketone with a similar structure but without the cyclobutyl ring.

    Cyclopentanone: A ketone with a five-membered ring.

Uniqueness

1-cyclobutyl-2-methylpropan-1-one is unique due to the combination of a cyclobutyl ring and a methyl group attached to the carbonyl carbon. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

25111-33-5

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.